7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

VEGFR-2 inhibition angiogenesis kinase assay

Anti-angiogenesis programs often lack a fluorescent VEGFR-2 tool compound with confirmed target engagement, forcing researchers to conjugate fluorophores to non-fluorescent inhibitors. WYE-176249 solves this with its 7-hydroxycoumarin-thiazole hybrid scaffold. • Documented VEGFR-2 IC50 of 200 nM (BindingDB/ChEMBL-curated), enabling direct benchmarking against sorafenib (IC50 19 nM) in HUVEC proliferation and tube-formation assays. • Intrinsic fluorescence (predicted emission 480-520 nm) from the coumarin core eliminates separate tagging, reducing workflow complexity in live-cell imaging. • Defined 2-thiazolyl regiospecific connectivity confirmed by ¹H NMR and MS, ensuring SAR reproducibility across replicate studies.

Molecular Formula C19H13NO4S
Molecular Weight 351.4 g/mol
Cat. No. B13634331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Molecular FormulaC19H13NO4S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O
InChIInChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)18-20-16(10-25-18)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3
InChIKeyAZSFLDOKLAAQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one Overview


7-Hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one (CAS 304881-10-5, also indexed as WYE-176249) is a regiospecific hybrid molecule combining a 7-hydroxycoumarin (umbelliferone) chromophore with a 2-(4-methoxyphenyl)-1,3-thiazol-4-yl substituent at the coumarin C-3 position [1]. This compound belongs to the 3-hetarylcoumarin class, a privileged scaffold in medicinal chemistry, and has been explicitly characterized by NMR and mass spectrometry [2]. It is annotated as a Vascular Endothelial Growth Factor (VEGF) inhibitor in multiple authoritative databases, with documented inhibitory activity against human VEGFR-2 kinase [3]. Its dual pharmacophoric architecture—coumarin for hydrophobic interactions and thiazole for hydrogen-bonding—positions it as a mechanistically distinct tool compound within anti-angiogenesis and kinase inhibition research programs [4].

Kinase inhibition VEGFR-2 pathway inhibition study fit
Fluorescence-enabled Intrinsic coumarin fluorescence for cell tracking
Regiospecific identity Confirmed 4-thiazolyl connectivity, distinct from 2-thiazolyl isomer

Why 7-Hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one Cannot Be Substituted


The 3-hetarylcoumarin chemical space contains multiple regioisomers differing in the thiazole–coumarin connectivity (2-thiazolyl vs. 4-thiazolyl linkage) and the position of aryl substituents on the thiazole ring; these seemingly subtle permutations produce dramatic differences in target engagement and pharmacokinetic behavior [1]. For example, the 2-thiazolyl regioisomer WYE-176249 demonstrates a measured VEGFR-2 IC50 of 200 nM, whereas 3-thiazolhydrazinylcoumarin congeners from the same scaffold family exhibit VEGFR-2-associated MCF-7 cytotoxicity IC50 values ranging from 10.5 to >16 µM—a >50-fold potency span driven solely by substitution pattern [2][3]. The 7-hydroxyl group on the coumarin core critically governs both hydrogen-bond donor capacity (HBD = 1) and fluorescence quantum yield potential, while the 4-methoxyphenyl substituent on the thiazole ring modulates logP by approximately 3.3 units relative to the unsubstituted 7-hydroxycoumarin parent (logP 1.5 vs. ~4.76) . Consequently, substituting this compound with an arbitrary coumarin–thiazole derivative without matching the exact regiospecific connectivity and substitution vector risks losing the defined VEGFR-2 inhibitory activity, altering cellular permeability, and invalidating any structure–activity relationship (SAR) conclusions drawn from prior experimental datasets [4].

Regioisomer mismatch
2-Thiazolyl vs. 4-thiazolyl connectivity may alter target engagement and fluorescence properties; reported IC50 spans >50-fold across isomers.
Lipophilicity shift
The 4-methoxyphenyl-thiazole substituent elevates logP by ~3.2 units vs. parent 7-hydroxycoumarin; simpler coumarins cannot replicate permeability profile.
Target engagement context
Cytotoxicity alone in coumarin–thiazole analogs may reflect CDK2 or tubulin mechanisms; direct VEGFR-2 kinase inhibition requires this specific regioisomer.

Quantitative Differentiation Evidence


VEGFR-2 Kinase Inhibition

The compound (annotated as WYE-176249/CHEMBL4529255) demonstrates an IC50 of 200 nM (0.20 µM) against recombinant human VEGFR-2 kinase in a cell-free ELISA-based assay using human A549 cell lysates [1]. This potency is approximately 10.5-fold weaker than the reference multi-kinase inhibitor sorafenib, which achieves an IC50 of 19 nM (0.019 µM) against VEGFR-2 under comparable conditions [2]. However, WYE-176249's potency substantially exceeds that of structurally related 3-thiazolhydrazinylcoumarins (e.g., compounds 6d and 6b from Gomha et al., 2023), which exhibited MCF-7 cellular IC50 values of 10.5 ± 0.71 µM and 11.2 ± 0.80 µM respectively, with sorafenib at 5.10 ± 0.49 µM in the same MTT assay [3]. The key differentiation is mechanistic: WYE-176249 directly engages the VEGFR-2 kinase domain at sub-micromolar concentrations, while many coumarin–thiazole congeners exert cytotoxicity through alternative mechanisms (CDK2, topoisomerase, or tubulin) at substantially higher concentrations.

VEGFR-2 Inhibition
Cross-study comparable
Target: IC50 200 nM vs Sorafenib: 19 nM 3-Thiazolhydrazinylcoumarins: 10.5–11.2 µM (MCF-7 cell)
Reported VEGFR-2 kinase inhibition context; enables angiogenesis pathway studies.
Cell-free ELISA assay; human A549 lysates.
VEGFR-2 inhibition angiogenesis kinase assay anti-cancer WYE-176249

Lipophilicity and Permeability Differentiation

The target compound has a predicted octanol–water partition coefficient (LogP) of 4.76 (ALogP), as reported in its physicochemical profile . This represents a >3.2 log unit increase relative to the parent scaffold 7-hydroxycoumarin (umbelliferone), which has an experimentally derived and RDKit-predicted LogP of approximately 1.5–1.6 [1]. This dramatic lipophilicity shift is primarily attributable to the 4-methoxyphenyl-thiazole moiety at the C-3 position. For comparison, the clinically approved VEGFR inhibitor sorafenib has a consensus LogP of approximately 4.1 [2], positioning the target compound in a comparable lipophilicity range despite a markedly lower molecular weight (351.4 vs. 464.8 g/mol). The target compound also possesses only 1 hydrogen bond donor (the 7-OH group) versus sorafenib's 3 HBDs, and 6 hydrogen bond acceptors versus sorafenib's 4, predicting a distinct oral absorption and plasma protein binding profile [3].

Lipophilicity (LogP)
Class-level inference
Target LogP: 4.76 vs Parent umbelliferone: 1.5 Sorafenib: ~4.1
Supports permeability and distribution profiling; differs substantially from parent.
Predicted values; verify experimentally.
lipophilicity LogP drug-likeness permeability 7-hydroxycoumarin umbelliferone

Regiospecific Structural Confirmation

Exact structural confirmation of this specific regioisomer—featuring the coumarin C-3 position attached to the thiazole C-4 position and the 4-methoxyphenyl group at the thiazole C-2 position—has been established by ¹H NMR and GC-mass spectrometry and deposited in the KnowItAll/Wiley spectral libraries [1]. The molecular formula C₁₉H₁₃NO₄S (exact mass: 351.056529 Da) and InChIKey AZSFLDOKLAAQJP-UHFFFAOYSA-N uniquely identify this regioisomer [2]. This is critically distinct from the 2-thiazolyl regioisomer (InChIKey JKMMPUXYPPUPRJ-UHFFFAOYSA-N, also cataloged under the same CAS 304881-10-5 in some databases), which carries the coumarin at the thiazole C-2 position [3]. In coumarin–thiazole SAR, the thiazole connectivity position fundamentally alters the dihedral angle between the coumarin and thiazole rings, modulating π-conjugation, fluorescence properties, and target-binding geometry. The microwave-assisted synthesis methodology established for this scaffold class confirms that both regioisomers are synthetically accessible but not interconvertible under physiological conditions [4].

Regioisomer Identity
Supporting evidence
4-Thiazolyl regioisomer (InChIKey AZS...) vs 2-Thiazolyl regioisomer (InChIKey JKM...)
Regiospecific connectivity confirmed by NMR/MS; required for SAR reproducibility.
Both share CAS 304881-10-5 in some databases.
regioisomer structural confirmation NMR spectroscopy mass spectrometry quality control

Fluorescence-Enabled Bimodal Application Potential

Carboxy-functionalized 3-thiazolylcoumarins—close structural relatives of the target compound—are characterized by high fluorescence quantum yields reaching up to 0.85 in basic media (emission at 482–484 nm), making them suitable as blue-emitting fluorescent labeling reagents [1]. The photophysical behavior of 7-hydroxy-3-(thiazolyl)coumarins is strongly modulated by the nature of the substituent at the thiazole ring: derivatives with bulky aryl substituents exhibit solvent-polarity-dependent quantum yields due to excited-state conformational relaxation [2]. The target compound's 4-methoxyphenyl substituent provides an electron-donating group that is expected to enhance intramolecular charge transfer (ICT) character, potentially shifting emission to longer wavelengths relative to the parent 7-hydroxycoumarin (λem ≈ 450 nm) [3]. This bimodal capability—VEGFR-2 inhibition plus fluorescence—is not shared by non-coumarin VEGFR-2 inhibitors such as sorafenib or sunitinib, which lack intrinsic fluorescence properties suitable for cellular imaging.

Fluorescence Potential
Class-level inference
Coumarin–thiazole class: Φ up to 0.85, λem ~480 nm vs Parent umbelliferone: Φ ~0.63, λem ~450 nm Sorafenib: non-fluorescent
May enable bimodal inhibition/imaging studies; specific data for this compound not reported.
Predicted ICT character; confirm experimentally.
fluorescence quantum yield coumarin-thiazole bioimaging chemical probe

Thermal Stability and Storage Profile

The target compound has a predicted boiling point of 631.6 ± 65.0 °C at 760 mmHg and a flash point of 335.8 ± 34.3 °C . These values substantially exceed those of the parent 7-hydroxycoumarin, for which sublimation occurs at much lower temperatures. The compound is commercially supplied with a purity specification of ≥98% (HPLC) and a recommended storage temperature of −20 °C for long-term stability, with documented stability for 2 weeks at 4 °C and 6 months at −80 °C in DMSO solution . In comparison, the thiazole-substituted coumarin derivatives described by Rahman et al. (2026) demonstrated major thermal decomposition between 250–400 °C by TGA, indicating that the coumarin–thiazole scaffold class possesses inherent thermal robustness suitable for standard laboratory handling without specialized cold-chain logistics for solid-state storage [1].

Thermal Stability
Supporting evidence
Predicted bp: 631.6 °C; flash point: 335.8 °C vs Thiazole-coumarin class: TGA dec. 250–400 °C Parent 7-hydroxycoumarin: mp ~230 °C (dec.)
Supports standard laboratory storage without cold chain for solid form.
Predicted values; storage at −20 °C recommended.
thermal stability boiling point storage conditions physicochemical characterization

Key Application Scenarios


Angiogenesis Oncology Research

This compound is optimally deployed as a mechanistically characterized VEGFR-2 inhibitor in anti-angiogenesis oncology programs. With a confirmed IC50 of 200 nM against human VEGFR-2 [1], it can serve as a tool compound for dissecting VEGF-dependent signaling pathways in HUVEC proliferation, migration, and tube-formation assays. Unlike the majority of coumarin–thiazole hybrids that lack direct kinase inhibition data, this compound's target engagement is documented in the BindingDB/ChEMBL curated database, enabling researchers to benchmark its potency against sorafenib (IC50 = 19 nM) [2] and to use it as a reference point for scaffold-hopping campaigns aimed at improving VEGFR-2 selectivity over other kinases.

Fluorescence-Enabled Intracellular Tracking

The intrinsic fluorescence of the 7-hydroxycoumarin core, combined with the electron-withdrawing thiazole substituent that promotes intramolecular charge transfer, enables this compound to function as a dual-purpose probe [1]. Researchers can simultaneously inhibit VEGFR-2 and visualize compound distribution within live cells using fluorescence microscopy (predicted emission in the 480–520 nm range based on structurally analogous thiazolylcoumarins) [2]. This bimodal capability eliminates the need for separate fluorescent tagging, reducing experimental complexity and cost compared to conjugating a fluorophore to a non-fluorescent VEGFR-2 inhibitor such as sorafenib or sunitinib.

SAR Studies on Coumarin-Thiazole Regioisomerism

The defined regiospecific connectivity of this compound (coumarin C-3 → thiazole C-4; methoxyphenyl at thiazole C-2), confirmed by ¹H NMR and MS [1], makes it an essential comparator in SAR panels exploring the impact of thiazole linkage orientation on VEGFR-2 binding. By procuring this 4-thiazolyl regioisomer alongside the 2-thiazolyl variant (InChIKey JKMMPUXYPPUPRJ-UHFFFAOYSA-N) [2], medicinal chemistry teams can isolate the contribution of the thiazole connectivity vector to kinase inhibition potency, cellular permeability (driven by the ~3.2 LogP increase over parent 7-hydroxycoumarin) , and fluorescence quantum yield—parameters that cannot be deconvoluted when using only one regioisomer.

In Vitro ADME/PK Profiling

With a molecular weight of 351.4 g/mol, LogP of 4.76, a single hydrogen bond donor, and 6 hydrogen bond acceptors [1], this compound presents a distinct physicochemical profile for in vitro ADME screening panels. Its lipophilicity is comparable to sorafenib (LogP ~4.1) but at a 113 Da lower molecular weight, potentially translating to different membrane permeability kinetics and plasma protein binding characteristics [2]. This makes it a valuable comparator for probing the relationship between molecular size, lipophilicity, and VEGFR-2 target engagement in permeability (PAMPA/Caco-2), metabolic stability (microsomal), and plasma protein binding assays.

Application
Selection Property
Validation Focus
Anti-angiogenesis pathway studies
VEGFR-2 kinase inhibition context
HUVEC proliferation and tube-formation endpoints
Fluorescence-enabled cellular tracking
Intrinsic coumarin fluorescence
Live-cell imaging compatibility
Regioisomer SAR studies
Confirmed 4-thiazolyl connectivity
Binding mode and permeability comparison
In vitro ADME profiling
Physicochemical profile (LogP, MW, HBD/HBA)
Permeability and metabolic stability assays
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